molecular formula C26H25NO4 B11587854 N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

Cat. No.: B11587854
M. Wt: 415.5 g/mol
InChI Key: YCFXNWRTAJGVPN-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction is initiated by potassium hydride, which facilitates the imine–imine rearrangement to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-diones

    Reduction: Dihydrofuran derivatives

    Substitution: Brominated or nitrated derivatives of the phenyl and methoxyphenyl groups

Scientific Research Applications

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core structure but differ in their substituents.

    Phenylpropyl derivatives: Compounds with a phenylpropyl group attached to various functional groups.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group with different core structures.

Uniqueness

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is unique due to its combination of two furan rings, a phenyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H25NO4/c1-29-22-13-11-20(12-14-22)19-27(26(28)25-10-6-18-31-25)16-15-23(24-9-5-17-30-24)21-7-3-2-4-8-21/h2-14,17-18,23H,15-16,19H2,1H3

InChI Key

YCFXNWRTAJGVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CCC(C2=CC=CC=C2)C3=CC=CO3)C(=O)C4=CC=CO4

Origin of Product

United States

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